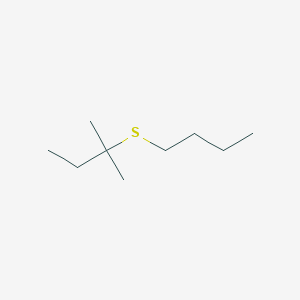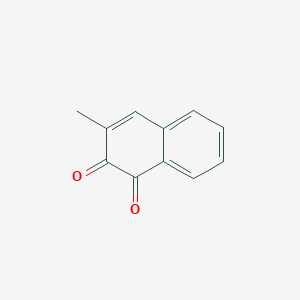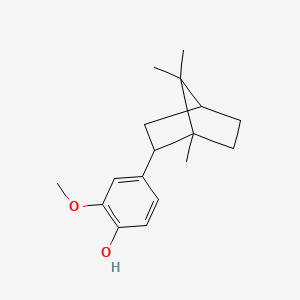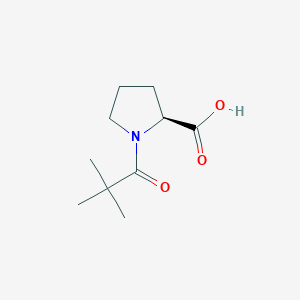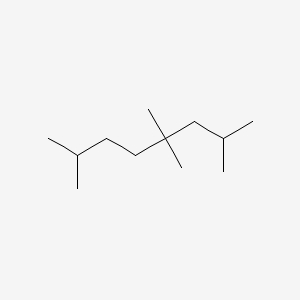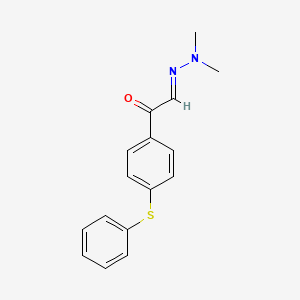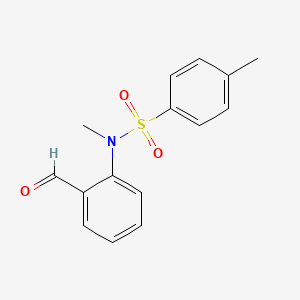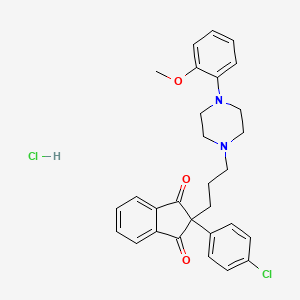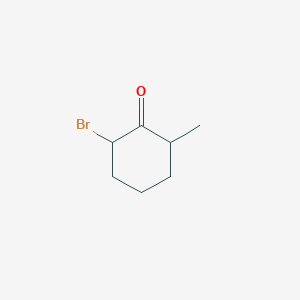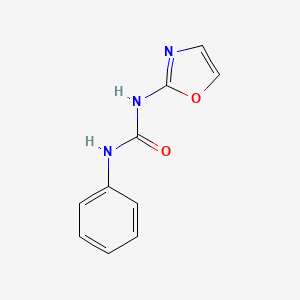
1-(2-Oxazolyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxazolyl)-3-phenylurea is a chemical compound that features an oxazole ring and a phenylurea moiety Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The phenylurea group is a derivative of urea where one of the hydrogen atoms is replaced by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Oxazolyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-oxazoline with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity. Another method involves the cyclization of N-phenylurea with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxazolyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The phenylurea moiety can be reduced to form phenylamine derivatives.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Phenylamine derivatives.
Substitution: Halogenated or alkylated oxazole derivatives.
Applications De Recherche Scientifique
1-(2-Oxazolyl)-3-phenylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Oxazolyl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The oxazole ring and phenylurea moiety contribute to the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzymatic activity and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
1-(2-Oxazolyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-Oxazolyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Thiazolyl)-3-phenylurea: Contains a thiazole ring instead of an oxazole ring.
1-(2-Isoxazolyl)-3-phenylurea: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the presence of both the oxazole ring and phenylurea moiety, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
33887-04-6 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
1-(1,3-oxazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H9N3O2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
Clé InChI |
WRHGKVNXGAUMGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
